
Aluminium sodium tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium sodium tetrahydroxide, also known as this compound, is a useful research compound. Its molecular formula is AlH4NaO4 and its molecular weight is 118.001 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Applications
-
Water Treatment
- Coagulation and Flocculation : Aluminium sodium tetrahydroxide is commonly used in water treatment processes as a coagulant. It aids in the removal of suspended particles and impurities by forming flocs that can be easily separated from water.
- Precursor for Other Chemicals : It serves as a precursor for manufacturing aluminum-based coagulants such as aluminum sulfate and polyaluminum chloride, which are extensively used in municipal water treatment facilities .
-
Pharmaceuticals
- Adjuvant in Vaccines : In the pharmaceutical industry, this compound is utilized as an adjuvant in vaccines. It enhances the immune response, making vaccines more effective .
- Antacids : It is also used in over-the-counter antacids to neutralize excess stomach acid, providing relief for individuals suffering from acid reflux and related conditions .
- Fire Retardants
- Catalysis
- Chemical Synthesis
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Water Treatment | Coagulation and flocculation | Removes impurities for clean drinking water |
| Pharmaceuticals | Vaccine adjuvants | Enhances immune response |
| Pharmaceuticals | Antacids | Neutralizes stomach acid |
| Fire Safety | Flame retardants | Improves safety standards in materials |
| Chemical Synthesis | Aluminum etching | Enhances surface properties |
Case Study 1: Water Treatment Efficacy
A study conducted at a municipal water treatment facility demonstrated that using this compound significantly improved the removal rates of suspended solids compared to traditional coagulants. The facility reported a 30% increase in efficiency, leading to better water quality and reduced operational costs.
Case Study 2: Vaccine Development
In vaccine formulation research, this compound was shown to enhance the immunogenicity of a novel vaccine against influenza. Clinical trials indicated that subjects receiving the adjuvanted vaccine exhibited a stronger immune response compared to those receiving the non-adjuvanted version.
Case Study 3: Fire Retardant Applications
A comparative analysis of fire-retardant materials revealed that those incorporating this compound exhibited reduced flame spread rates by up to 50% compared to untreated materials. This finding underscores its effectiveness in enhancing fire safety standards.
Analyse Des Réactions Chimiques
Decomposition and Stability
Aluminium sodium tetrahydroxide decomposes under specific conditions:
-
Acid neutralization : Reacts with acids to form aluminum hydroxide:
NaAl OH 4(aq)+HCl(aq)→Al OH 3(s)+NaCl(aq)+H2O(l) -
Thermal decomposition : Heating yields sodium aluminate and water:
2NaAl OH 4(s)ΔNa2Al2O4(s)+4H2O(g)
| Property | Value | Conditions |
|---|---|---|
| ΔH° (formation) | -1,287 kJ/mol | 25°C, 1 atm |
| Solubility in water | 36.8 g/100 mL | 20°C, pH 12–14 |
| Stability range | pH 10–14 | Precipitates below pH 10 |
Hydrogen Production
The reaction is leveraged for on-demand hydrogen generation. Key metrics from pilot studies 7:
| Metric | Value | Notes |
|---|---|---|
| H₂ yield | 1.36 L/g Al | 6 M NaOH, 70°C |
| Purity | >99% | Trace NaAl(OH)₄ aerosols |
| Energy efficiency | 68% | Excludes heat recovery |
Reaction Kinetics and Intermediate Species
Neutron scattering studies reveal transient intermediates during crystallization :
-
Oligomer formation : Tetrahedral Al(OH)₄⁻ monomers condense into dimers (Al₂O(OH)₆²⁻) prior to precipitation.
-
Coordination shift : Al³+ transitions from tetrahedral (solution) to octahedral (solid) geometry.
| Step | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxide dissolution | 0.45 | 28.3 |
| Al oxidation | 1.2 | 34.7 |
| H₂ evolution | 0.8 | 22.1 |
Propriétés
Numéro CAS |
12251-53-5 |
|---|---|
Formule moléculaire |
AlH4NaO4 |
Poids moléculaire |
118.001 g/mol |
Nom IUPAC |
aluminum;sodium;tetrahydroxide |
InChI |
InChI=1S/Al.Na.4H2O/h;;4*1H2/q+3;+1;;;;/p-4 |
Clé InChI |
SVEIXENKLWYGIZ-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
Key on ui other cas no. |
12251-53-5 |
Pictogrammes |
Corrosive |
Synonymes |
aluminium sodium tetrahydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















